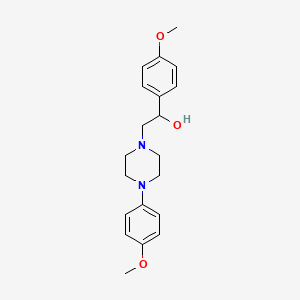
1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol” contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazines are often used in the synthesis of polymers, resins, plasticizers, corrosion inhibitors, and functional fluids. They also have applications in the field of medicine and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring substituted with two 4-methoxyphenyl groups and an ethanol group. The presence of the methoxy groups may influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the ethanol group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy and ethanol groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Optimization Techniques : Wang Jin-peng (2013) described the synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, focusing on optimizing technological parameters like raw material ratio, reaction time, and temperature. This research provides insights into the synthesis methods applicable to similar compounds, including 1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol (Wang Jin-peng, 2013).
Kinetics and Mechanisms in Organic Chemistry : E. Castro et al. (2001) studied the kinetics and mechanisms of reactions involving similar compounds, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines. This research is relevant for understanding the chemical behavior and reaction pathways of 1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol in various organic reactions (E. Castro et al., 2001).
Biological Evaluation in Neuropharmacology : Gonzalo Vera et al. (2016) conducted a study on compounds with a similar structure, focusing on their role as 5-HT6 receptor antagonists. This research contributes to understanding the potential neuropharmacological applications of 1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol (Gonzalo Vera et al., 2016).
Antimicrobial Applications : N. Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to 1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol. Their findings are significant in evaluating the antimicrobial properties of this compound (N. Patel et al., 2011).
Antifungal and Antibacterial Research : H. Bektaş et al. (2007) investigated the antimicrobial activities of novel 1,2,4-triazole derivatives, including compounds with structural similarities to the compound . This research indicates potential antifungal and antibacterial applications (H. Bektaş et al., 2007).
Selective Killing of Bacterial Persisters : Jun-Seob Kim et al. (2011) studied a compound similar to 1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol, demonstrating its ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This study suggests the potential use of this compound in combating antibiotic-resistant bacterial infections (Jun-Seob Kim et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-7-3-16(4-8-18)20(23)15-21-11-13-22(14-12-21)17-5-9-19(25-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGUORAKVBALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)
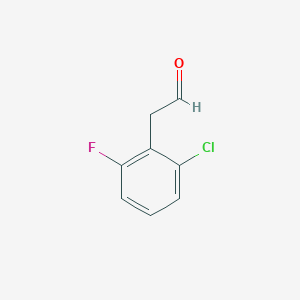
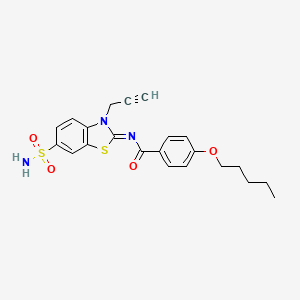

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)
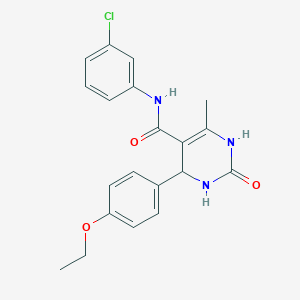
![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)
![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
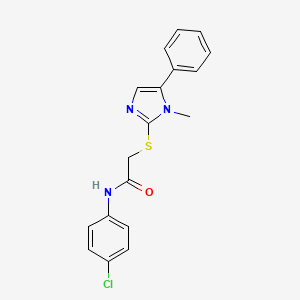
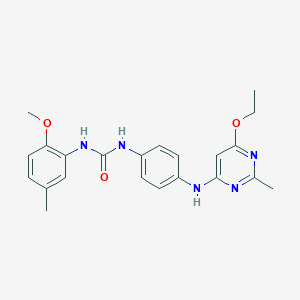
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2684835.png)
![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)